molecular formula C9H10O3 B8520496 2-Acetonyloxyphenol

2-Acetonyloxyphenol

Cat. No. B8520496
M. Wt: 166.17 g/mol
InChI Key: VIBQWVKMUXRSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332739

Procedure details

11 g of catechol, 16.8 g of sodium hydrogencarbonate and 9.5 g of monochloroacetone were dissolved in a mixed solvent of 300 ml of water and 100 ml of isopropyl alcohol, and the solution was heated up to 50° to 60° C. and then stirred for 4 hours. Afterward, 50 ml of a 8% aqueous sodium hydroxide solution and 9.3 g of monochloroacetone were further added, followed by stirring at 50° C. for 5 hours. After standing for cooling, insolubles were removed from the solution by filtration, and the resultant filtrate was concentrated until the volume of the solution became about 300 ml, and then extracted with chloroform. The chloroform layer was washed with a dilute aqueous sodium hydroxide solution and then with water. The solvent was distilled off, and the residue was purified through a silica gel column chromatograph (chloroform/hexane=7/3 to chloroform alone in volume ratio), and then recrystallized from ether/hexane, thereby obtaining 7.73 g of crystals of 2-acetonyloxyphenol.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(=O)([O-])O.[Na+].Cl[CH2:15][C:16](=[O:18])[CH3:17].[OH-].[Na+]>O.C(O)(C)C>[CH2:15]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4])[C:16]([CH3:17])=[O:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
16.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
9.5 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.3 g
Type
reactant
Smiles
ClCC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated up to 50° to 60° C.
STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
insolubles were removed from the solution by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated until the volume of the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with a dilute aqueous sodium hydroxide solution
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified through a silica gel column chromatograph (chloroform/hexane=7/3 to chloroform alone in volume ratio), and
CUSTOM
Type
CUSTOM
Details
then recrystallized from ether/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=O)C)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.